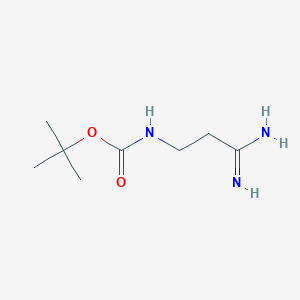

Tert-butyl (3-amino-3-iminopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3-amino-3-iminopropyl)carbamate is an organic compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol. This compound is commonly used in various fields of research and industry due to its unique chemical properties and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl (3-amino-3-iminopropyl)carbamate can be synthesized through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with 3-aminopropylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques . The process is designed to maximize efficiency and minimize waste, ensuring that the compound meets the required standards for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (3-amino-3-iminopropyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions . The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution .

Applications De Recherche Scientifique

Chemical Synthesis

Tert-butyl (3-amino-3-iminopropyl)carbamate is utilized as a reagent in the synthesis of spermidine analogues and in the Suzuki reaction. These reactions are fundamental in organic chemistry for creating carbon-carbon bonds, which are essential for constructing complex molecules.

Biological Research

In biological studies, this compound serves as a biochemical reagent to explore various metabolic pathways. Its ability to form stable intermediates makes it valuable for studying enzyme mechanisms and cellular processes.

Pharmaceutical Development

The compound has shown potential in drug development, particularly targeting specific biological processes related to cancer treatment. The 3-amino group is known for its activity against certain cancer cells, making it a candidate for further research in oncology .

Case Study 1: Synthesis of Spermidine Analogues

Research demonstrated that this compound could be effectively used to synthesize spermidine analogues. These analogues are crucial in studying cellular growth and differentiation processes. The study highlighted the compound's role in facilitating reactions that lead to biologically active molecules.

Case Study 2: Anticancer Activity

In vitro studies indicated that compounds derived from this compound exhibited significant cytotoxic effects on various cancer cell lines. This research supports its potential application as a lead compound in developing novel anticancer agents.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a reagent in organic reactions like the Suzuki reaction |

| Biological Research | Serves as a biochemical reagent for studying metabolic pathways |

| Pharmaceutical Development | Potential candidate for drug development targeting cancer |

Mécanisme D'action

The mechanism of action of tert-butyl (3-amino-3-iminopropyl)carbamate involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to tert-butyl (3-amino-3-iminopropyl)carbamate include:

- Tert-butyl (3-aminopropyl)carbamate

- Tert-butyl N-(2-carbamimidoylethyl)carbamate

- Carbamic acid, (3-amino-3-iminopropyl)-, 1,1-dimethylethyl ester

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its versatility in different fields of research and industry set it apart from similar compounds.

Activité Biologique

Tert-butyl (3-amino-3-iminopropyl)carbamate, also known by its CAS number 75178-96-0, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₁₈N₂O₂, with a molecular weight of approximately 174.24 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate functional group, contributing to its reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| Density | 1.0±0.1 g/cm³ |

| Melting Point | 22 °C (lit.) |

| Boiling Point | 271.7±23.0 °C at 760 mmHg |

| Flash Point | 118.1±22.6 °C |

Biological Activity

This compound exhibits a range of biological activities that make it valuable in pharmaceutical applications:

- Anticancer Activity : The compound has shown significant activity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of dipeptides and other biologically active molecules, enhancing drug development processes .

- Interaction with Biological Macromolecules : Preliminary studies indicate that it may interact with proteins and enzymes involved in critical biological pathways, including those related to apoptosis and cell cycle regulation .

Anticancer Properties

A study highlighted the efficacy of this compound in inhibiting the proliferation of specific cancer cells. The compound's mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression in affected cells .

Synthesis Applications

In peptide synthesis, this compound is utilized as a starting material for the formation of dipeptides using coupling reagents such as N,N'-diethylene-N''-2-chloroethyl thiophosphoramide. This method has been reported to yield satisfactory results in a short reaction time.

Interaction Studies

Research has demonstrated that this compound can interact with various signaling pathways, including MAPK/ERK and JAK/STAT pathways, which are crucial for cellular responses to growth factors and cytokines . These interactions suggest potential therapeutic roles in managing inflammatory diseases.

Propriétés

IUPAC Name |

tert-butyl N-(3-amino-3-iminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-5-4-6(9)10/h4-5H2,1-3H3,(H3,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICJHJDLTXMUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507810 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77172-36-2 |

Source

|

| Record name | tert-Butyl (3-amino-3-iminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.